4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. This compound has been cataloged by suppliers such as CymitQuimica, though it is currently listed as discontinued . Its structure (Fig. 1) combines electron-deficient heterocyclic and trifluoromethyl groups, which are common motifs in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCBILRTWFKTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable thiadiazole precursor. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide. The compound's structure allows for interaction with various biological targets, leading to significant cytotoxic effects against cancer cell lines.
- Mechanism of Action :
- Case Studies :
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and biological activity of the compound. Modifications to the thiadiazole ring can further optimize its anticancer properties. Research has shown that compounds with electron-withdrawing groups tend to exhibit increased potency against various cancer types .
Agricultural Applications
Beyond its medicinal uses, this compound is being explored for its potential in agricultural chemistry as a pesticide or herbicide.
- Pesticidal Activity :
- Herbicidal Properties :
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Derivatives
Key Structural Differences :
- Thiazole Analogs: 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): Replaces the 1,2,3-thiadiazole with a thiazole (one sulfur, one nitrogen atom). 2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): Features a thiazole core with electron-rich 3,4-dimethoxyphenyl and trifluoromethylphenyl groups. The dimethoxy substituents may improve solubility but reduce metabolic stability compared to trifluoromethyl .
Biological Implications :
Thiazoles generally exhibit higher metabolic stability than thiadiazoles due to fewer electronegative atoms. However, thiadiazoles like the target compound may offer stronger electron-withdrawing effects, influencing enzyme binding or redox properties .
Heterocyclic Modifications in Carboxamide Derivatives
- Structure: Contains a 1,2,3-thiadiazole-5-carboxamide linked to a pyrazole-oxadiazole hybrid.
- In contrast, the simpler thiadiazole-carboxamide scaffold of the target compound (MW = 329.29 g/mol) may favor better membrane permeability .
Anticancer Thiadiazole Derivatives ():
- Derivatives such as 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) against HepG-2 cells highlight the importance of substituents on bioactivity.
Pharmacologically Relevant Carboxamides
- Nilotinib: A tyrosine kinase inhibitor with a benzamide backbone. Its 3-(trifluoromethyl)phenyl group and pyrimidine substituents differ from the thiadiazole core of the target compound, underscoring scaffold-dependent target preferences (e.g., BCR-ABL vs. unknown targets) .
- Ponatinib : Features an imidazopyridazine group; its larger structure (MW = 533.46 g/mol) contrasts with the compact thiadiazole-carboxamide, which may limit off-target effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS: 69636-07-3) is a thiadiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H8F3N3OS
- Molar Mass : 287.26 g/mol
- Melting Point : 126.00°C - 128.00°C
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 40 µg/mL |
| K. pneumoniae | 50 µg/mL |
In comparative studies, the compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown efficacy against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 1.50 |
| Pancreatic Cancer | 7 - 20 |
| Prostate Cancer | 3 - 14 |
The compound's mechanism involves targeting specific molecular pathways that regulate cancer cell proliferation and apoptosis .
Anti-inflammatory Activity
Thiadiazole derivatives, including this compound, have been noted for their anti-inflammatory effects. They inhibit key inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It can modulate receptor activity that influences cell signaling related to growth and survival.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing significant reductions in cell viability and alterations in cell cycle progression indicative of apoptosis.
- Antimicrobial Testing : A series of tests against common pathogens demonstrated that this thiadiazole derivative could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
